Tert-butyl N-methyl-N-(1-prop-2-enoylazetidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-methyl-N-(1-prop-2-enoylazetidin-3-yl)carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a methyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-methyl-N-(1-prop-2-enoylazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate azetidine derivative under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution and subsequent reaction at low temperatures . The reaction mixture is then brought to room temperature and stirred for an extended period to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also involve additional purification steps such as recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-methyl-N-(1-prop-2-enoylazetidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Tert-butyl N-methyl-N-(1-prop-2-enoylazetidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Tert-butyl N-methyl-N-(1-prop-2-enoylazetidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar structural features but lacking the azetidine ring.
Benzyl carbamate: Another carbamate derivative with different substituents.
Methyl carbamate: A related compound with a methyl group instead of the tert-butyl group
Uniqueness
Tert-butyl N-methyl-N-(1-prop-2-enoylazetidin-3-yl)carbamate is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamate derivatives and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-methyl-N-(1-prop-2-enoylazetidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-6-10(15)14-7-9(8-14)13(5)11(16)17-12(2,3)4/h6,9H,1,7-8H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOJLUYNHFDYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CN(C1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.